1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine
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Overview
Description
1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a difluoromethanesulfonylphenyl group and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Difluoromethanesulfonylphenyl Group: This step involves the reaction of the piperazine derivative with a difluoromethanesulfonylphenyl halide in the presence of a base such as potassium carbonate.
Addition of the Prop-2-yn-1-yl Group: The final step involves the alkylation of the piperazine derivative with propargyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double or triple bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its unique structural features.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine involves its interaction with specific molecular targets. The difluoromethanesulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the piperazine ring can facilitate its passage through biological membranes. The prop-2-yn-1-yl group may contribute to the compound’s reactivity and ability to form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine
- 1-[(4-Trifluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine
- 1-[(4-Chloromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine
Uniqueness
1-[(4-Difluoromethanesulfonylphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[[4-(difluoromethylsulfonyl)phenyl]methyl]-4-prop-2-ynylpiperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2S/c1-2-7-18-8-10-19(11-9-18)12-13-3-5-14(6-4-13)22(20,21)15(16)17/h1,3-6,15H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVVICJEITZCCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=CC=C(C=C2)S(=O)(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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